4-(4-Methyl-1,4-diazepan-1-yl)aniline
Overview
Description
4-(4-Methyl-1,4-diazepan-1-yl)aniline , also known by its CAS Number 219132-82-8 , is a chemical compound with the linear formula C12H19N3 . It is a white to off-white solid with a molecular weight of 205.3 g/mol . The IUPAC name for this compound is This compound .
Molecular Structure Analysis
The molecular formula of This compound is C12H19N3 . It has a monoisotopic mass of 205.16 Da . The compound consists of a diazepane ring (a seven-membered ring containing two nitrogen atoms) with an aniline group attached to it .
Physical and Chemical Properties Analysis
Scientific Research Applications
Optical Properties and Molecular Structures : Research by Shili et al. (2020) on related compounds, such as diazenyl anilines, explores their syntheses and optical properties. These compounds exhibit unique optical characteristics due to their crystal structures stabilized by intra and intermolecular hydrogen bonds and weak π−π stacking, relevant in materials science and optical applications (Shili et al., 2020).
Mimicking Biological Structures : Doerr and Lubell (2015) investigated diazepinone analogues as γ-turn mimics. These compounds, including 1,4-diazepanes, are synthesized to mimic the central residues of γ-turns in proteins, which can have implications in drug design and understanding protein structure (Doerr & Lubell, 2015).
Chemical Transformations : Research by Dekeukeleire et al. (2012) involved the transformation of chiral piperazine and 1,4-diazepane annulated β-lactams into novel compounds. This research is significant in the field of organic chemistry, providing insights into the synthesis of complex molecules (Dekeukeleire et al., 2012).
Anti-Tubercular Agents : A study by Naidu et al. (2016) focused on synthesizing novel benzo[d]isoxazole derivatives with piperazin-1-yl/1,4-diazepan-1-yl groups. These compounds were evaluated for anti-tubercular activity, showing promise in the development of new treatments for tuberculosis (Naidu et al., 2016).
Cancer Imaging : Wang et al. (2015) synthesized [11C]CX-6258 as a PET tracer for imaging Pim kinases in cancer. This compound, including a 1,4-diazepane-1-carbonyl group, is significant for its potential in cancer diagnosis and research (Wang et al., 2015).
Synthesis of Triazenes and Diazepanes : Moser and Vaughan (2004) conducted a study synthesizing a series of 1,4-diazepanes. These compounds are crucial in the development of new materials and pharmaceuticals due to their unique chemical properties (Moser & Vaughan, 2004).
Properties
IUPAC Name |
4-(4-methyl-1,4-diazepan-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-14-7-2-8-15(10-9-14)12-5-3-11(13)4-6-12/h3-6H,2,7-10,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLOSYIZNDLWOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80514892 | |
Record name | 4-(4-Methyl-1,4-diazepan-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80514892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219132-82-8 | |
Record name | 4-(Hexahydro-4-methyl-1H-1,4-diazepin-1-yl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=219132-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Methyl-1,4-diazepan-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80514892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-methyl-1,4-diazepan-1-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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